molecular formula C4H6N2O2 B107955 Propionitrile, 2-methyl-2-nitro- CAS No. 18992-13-7

Propionitrile, 2-methyl-2-nitro-

Cat. No.: B107955
CAS No.: 18992-13-7
M. Wt: 114.1 g/mol
InChI Key: DCRYEPXLTRMYOW-UHFFFAOYSA-N
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Description

Propionitrile, 2-methyl-2-nitro- (IUPAC: 2-nitro-2-methylpropanenitrile) is a nitrile derivative with a nitro (-NO₂) and methyl (-CH₃) group attached to the alpha carbon of the propionitrile backbone. Nitriles like propionitrile are widely used as solvents, dielectric fluids, and intermediates in organic synthesis .

Properties

CAS No.

18992-13-7

Molecular Formula

C4H6N2O2

Molecular Weight

114.1 g/mol

IUPAC Name

2-methyl-2-nitropropanenitrile

InChI

InChI=1S/C4H6N2O2/c1-4(2,3-5)6(7)8/h1-2H3

InChI Key

DCRYEPXLTRMYOW-UHFFFAOYSA-N

SMILES

CC(C)(C#N)[N+](=O)[O-]

Canonical SMILES

CC(C)(C#N)[N+](=O)[O-]

Other CAS No.

18992-13-7

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The substituents on the alpha carbon of nitriles critically affect their properties:

Compound Substituents Molecular Formula Molecular Weight Boiling Point Water Solubility Key Reactivity
Propionitrile (base) None C₃H₅N 55.08 97°C 100 g/L (20°C) Polar aprotic solvent
2-Hydroxy-2-methylpropanenitrile -OH, -CH₃ C₄H₇NO 85.10 Not reported Lower (hydrophilic) Forms cyanohydrins
2-Amino-2-methylpropionitrile -NH₂, -CH₃ C₄H₈N₂ 84.12 Not reported Polar solvent miscible Nucleophilic substitution
2-Methyl-2-nitropropionitrile -NO₂, -CH₃ (hypothetical) C₄H₆N₂O₂ 114.10 (calculated) Estimated higher Likely reduced Electrophilic reactivity

Key Observations :

  • Nitro Group Impact: The nitro group’s electron-withdrawing nature likely reduces water solubility compared to hydroxyl or amino substituents. It may also increase thermal stability but enhance electrophilic reactivity in substitution reactions.

Analytical Methods

Nitriles are analyzed using gas chromatography (GC) with flame-ionization detectors. Methods validated for acetonitrile (coefficient of variation: 0.072) and tetramethyl-succinonitrile (CV: 0.075) could be adapted for nitro-substituted derivatives.

Preparation Methods

Base-Catalyzed Condensation

The patents highlight the critical role of inorganic bases, such as sodium or potassium hydroxide, in facilitating the nitro-aldol reaction. For instance, a catalytic amount of NaOH (1–10 milliequivalents per mole of 2-nitropropane) maintained the reaction pH between 7–11, enabling efficient condensation with formaldehyde. Adapting this system for nitrile synthesis would require identifying a base compatible with cyanide sources. Alkali metal hydroxides may still serve as viable catalysts, but their interaction with nitrile precursors must be carefully controlled to avoid hydrolysis.

Solvent and Temperature Effects

The absence of solvents in the patented methods for 2-nitro-2-methyl-1-propanol—relying instead on minimal water (1.5–10% by mass)—suggests that a concentrated reaction medium enhances yield and purity. For nitrile formation, aprotic solvents like acetonitrile or dimethylformamide (DMF) could stabilize reactive intermediates while preventing side reactions. Temperature control is equally critical: the optimal range of 40–58°C for nitro-alcohol synthesis might need adjustment to accommodate the higher reactivity of cyanide agents.

Hypothetical Synthetic Pathways for 2-Methyl-2-Nitropropionitrile

Cyanidation of 2-Nitropropane

A plausible route involves the reaction of 2-nitropropane with a cyanide source under basic conditions:

(CH3)2CHNO2+CN(CH3)2C(NO2)CN+H\text{(CH}3\text{)}2\text{CHNO}2 + \text{CN}^- \rightarrow \text{(CH}3\text{)}2\text{C(NO}2\text{)CN} + \text{H}^-

This reaction mirrors the formylation step in nitro-alcohol synthesis but replaces formaldehyde with cyanide. Challenges include managing the nucleophilicity of cyanide and avoiding competing hydrolysis reactions.

Nitro Group Introduction to Preformed Nitriles

An alternative approach could involve nitrating 2-methylpropionitrile. Nitration agents like nitric acid or alkyl nitrates might introduce the nitro group at the α-position, though regioselectivity and functional group compatibility are significant concerns.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-methyl-2-nitropropionitrile in laboratory settings?

  • Methodological Guidance :

  • PPE Requirements : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., NIOSH-approved masks) is mandatory if ventilation is inadequate .
  • Storage : Store in tightly sealed containers away from heat, sparks, and incompatible substances (e.g., strong oxidizers, acids). Maintain in a cool, ventilated area with secondary containment .
  • Emergency Measures : For spills, neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent contamination spread. Use CO₂ or dry chemical extinguishers for fires .

Q. How can researchers confirm the structural integrity of 2-methyl-2-nitropropionitrile derivatives post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and nitrile/nitro group integrity. For example, the nitro group’s electron-withdrawing effect shifts adjacent proton signals downfield .
  • Mass Spectrometry (MS) : Collision-induced dissociation (CID) in MS can identify fragmentation patterns (e.g., loss of methyl radicals or HCN) to confirm molecular structure .

Q. What are the standard synthetic routes for 2-methyl-2-nitropropionitrile?

  • Synthesis Strategies :

  • Nucleophilic Substitution : React 2-nitropropane with cyanogen bromide under controlled pH (e.g., alkaline conditions) to introduce the nitrile group .
  • Catalytic Hydrogenation : For nitro-group reduction (e.g., converting nitro to amino derivatives), use palladium on carbon (Pd/C) at 40–45 psi H₂ in ethanol. Monitor reaction progress via GC-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported toxicity data for 2-methyl-2-nitropropionitrile?

  • Data Reconciliation Framework :

  • Source Evaluation : Compare studies for methodological consistency (e.g., exposure duration, model organisms). For instance, acute oral LD₅₀ in rats ranges 39–60 mg/kg due to variations in dosing protocols .
  • AEGL Adjustments : Apply Acute Exposure Guideline Level (AEGL) scaling factors (e.g., AEGL-3 = 75 ppm for 8-hour exposure) while accounting for interspecies variability and uncertainty factors .

Q. What advanced techniques optimize catalytic hydrogenation of 2-methyl-2-nitropropionitrile derivatives?

  • Process Optimization :

  • Catalyst Screening : Test Pd/C vs. Raney nickel for selectivity in nitro-group reduction. Pd/C at 7% loading minimizes by-product formation (e.g., over-reduction to amines) .
  • Reaction Monitoring : Use real-time GC analysis to track intermediate formation (e.g., 2-(4-amino-3-fluorobenzene)propionitrile) and adjust H₂ pressure to maintain >99% purity .

Q. How do environmental factors influence the stability and degradation of 2-methyl-2-nitropropionitrile?

  • Degradation Pathways :

  • Hydrolysis : Nitro groups hydrolyze slowly in aqueous media (pH-dependent). Use accelerated stability testing (e.g., 40°C/75% RH) to predict shelf life .
  • Photolysis : UV exposure may cleave the nitro group, forming nitrile oxides. Conduct LC-MS to identify photodegradants and assess ecotoxicological risks .

Q. What strategies mitigate batch-to-batch variability in synthesizing 2-methyl-2-nitropropionitrile-based pharmaceuticals?

  • Quality Control Measures :

  • DoE (Design of Experiments) : Use factorial designs to optimize reaction parameters (e.g., temperature, solvent polarity) for consistent yield and purity .
  • Chromatographic Purity Checks : Employ HPLC with UV detection (λ = 254 nm) to quantify impurities (e.g., unreacted starting materials) below 0.1% .

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